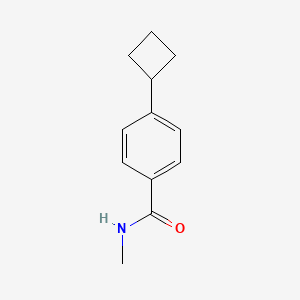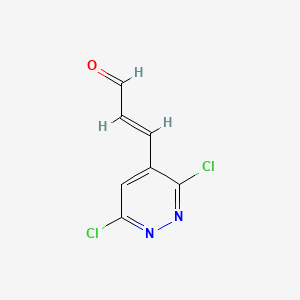
3-(3,6-Dichloropyridazin-4-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and an aldehyde group attached to a prop-2-enal chain at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal typically involves the chlorination of pyridazine derivatives. One common method is the reaction of maleic hydrazide with phosphorus oxychloride (POCl3) to form 3,6-dichloropyridazine . This intermediate can then be further reacted with appropriate aldehyde precursors under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties and reactivity.
3,6-Dibromopyridazine: Another halogenated pyridazine with bromine atoms instead of chlorine.
3,6-Dichloropyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridazine.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is unique due to the presence of both the aldehyde group and the prop-2-enal chain, which confer distinct reactivity and potential biological activities compared to other halogenated pyridazines .
Eigenschaften
Molekularformel |
C7H4Cl2N2O |
|---|---|
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
(E)-3-(3,6-dichloropyridazin-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h1-4H/b2-1+ |
InChI-Schlüssel |
SQSISXMWNLSNFI-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C(=NN=C1Cl)Cl)/C=C/C=O |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)Cl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


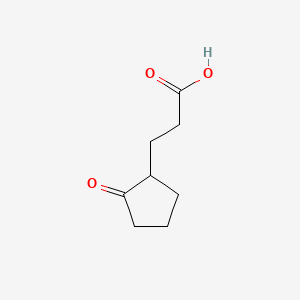
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
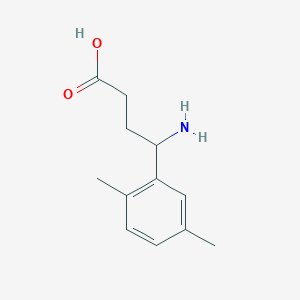
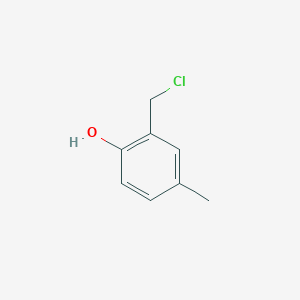
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
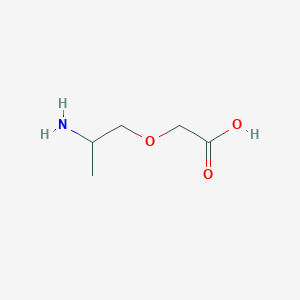

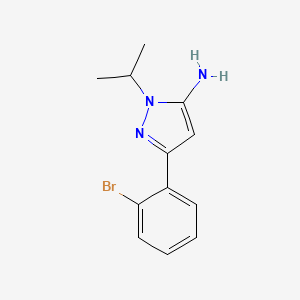
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
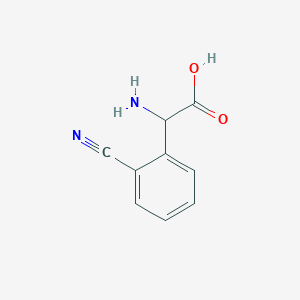
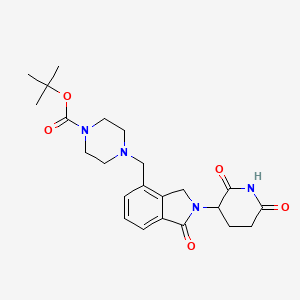
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)

